molecular formula C11H17N3O B4392099 N,N-diethyl-N'-(2-pyridinylmethyl)urea

N,N-diethyl-N'-(2-pyridinylmethyl)urea

Cat. No.: B4392099
M. Wt: 207.27 g/mol
InChI Key: VXNNHNOMUFYWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-N'-(2-pyridinylmethyl)urea, commonly known as DEPMU, is a chemical compound that has been extensively studied for its potential use in scientific research. DEPMU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism of Action

DEPMU acts as a potassium channel inhibitor by binding to a specific site on the channel and preventing the flow of potassium ions through the channel. This inhibition can have a variety of physiological effects, depending on the specific potassium channel being inhibited.
Biochemical and Physiological Effects:
DEPMU has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the activity of ion channels, alter the release of neurotransmitters, and affect the function of various enzymes. These effects make DEPMU a valuable tool for researchers studying a wide range of physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DEPMU in lab experiments is its specificity for certain potassium channels, allowing researchers to selectively inhibit these channels without affecting other channels or physiological processes. However, DEPMU can also have off-target effects and may not be suitable for all research applications.

Future Directions

There are many potential future directions for research involving DEPMU, including further studies of its mechanism of action and potential therapeutic applications. Additionally, new derivatives of DEPMU could be synthesized and tested for their efficacy and specificity in inhibiting different potassium channels. Overall, DEPMU is a valuable tool for scientific research and has the potential to lead to new insights into a wide range of physiological processes.

Scientific Research Applications

DEPMU has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels and as a potential therapeutic agent for a variety of diseases. DEPMU has been shown to be a potent inhibitor of certain potassium channels, making it a valuable tool for studying the role of these channels in various physiological processes.

Properties

IUPAC Name

1,1-diethyl-3-(pyridin-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-3-14(4-2)11(15)13-9-10-7-5-6-8-12-10/h5-8H,3-4,9H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNNHNOMUFYWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.